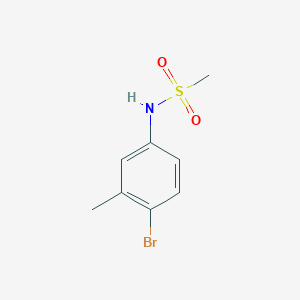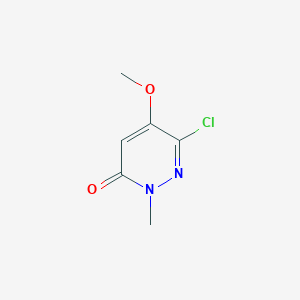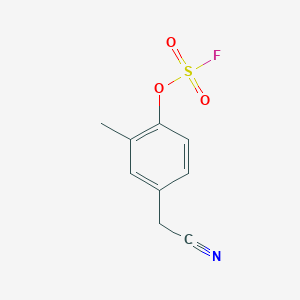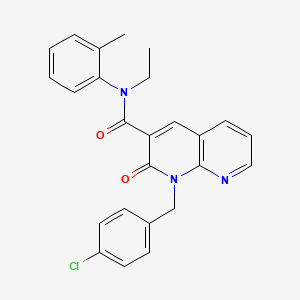
N-(4-bromo-3-methylphenyl)methanesulfonamide
概要
説明
N-(4-bromo-3-methylphenyl)methanesulfonamide is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methyl group, and a methanesulfonamide group attached to a benzene ring. Its molecular formula is C8H10BrNO2S, and it has a molecular weight of 264.14 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)methanesulfonamide typically involves the reaction of 4-bromo-3-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
N-(4-bromo-3-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of N-(4-azido-3-methylphenyl)methanesulfonamide.
Oxidation: Formation of N-(4-bromo-3-carboxyphenyl)methanesulfonamide.
Reduction: Formation of N-(4-bromo-3-methylphenyl)amine.
科学的研究の応用
N-(4-bromo-3-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
- N-(4-bromophenyl)methanesulfonamide
- N-(3-bromo-4-methylphenyl)methanesulfonamide
- N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)methanesulfonamide
Uniqueness
N-(4-bromo-3-methylphenyl)methanesulfonamide is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIVQZPQVOVJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B2370542.png)
![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370544.png)

![(Z)-N'-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2370546.png)

![N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370548.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2370550.png)


![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2370555.png)

![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)

![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)
